N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide
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Overview
Description
N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis or other methods.
Coupling Reactions: The benzodioxole and pyridine intermediates are coupled using a suitable linker, such as a sulfanylacetamide group, under specific conditions (e.g., using a base like triethylamine in a solvent like dichloromethane).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide may have applications in:
Medicinal Chemistry: Potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Used as a probe to study biological pathways.
Industrial Chemistry: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide: can be compared with other benzodioxole or pyridine derivatives.
Unique Features: The combination of benzodioxole and pyridine rings with a sulfanylacetamide linker is unique, potentially offering distinct biological activities.
List of Similar Compounds
Benzodioxole Derivatives: Piperonyl butoxide, safrole.
Pyridine Derivatives: Nicotine, pyridoxine (vitamin B6).
Properties
Molecular Formula |
C21H15N3O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H15N3O3S/c22-11-15-6-8-17(14-4-2-1-3-5-14)24-21(15)28-12-20(25)23-16-7-9-18-19(10-16)27-13-26-18/h1-10H,12-13H2,(H,23,25) |
InChI Key |
KOYQMHIOFQTMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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